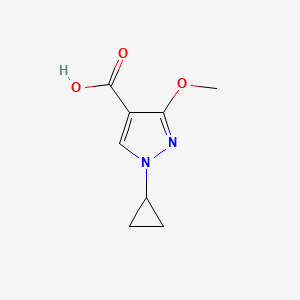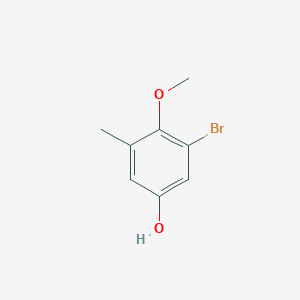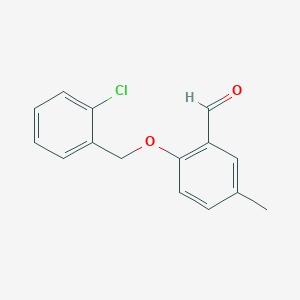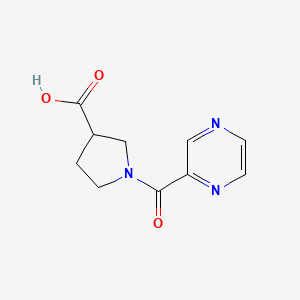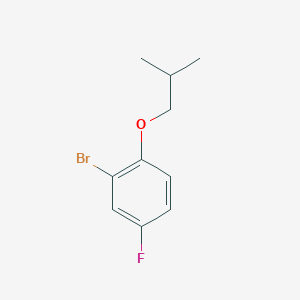
2-Bromo-4-fluoro-1-isobutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-1-isobutoxybenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and isobutoxy groups. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-isobutoxybenzene can be achieved through several methods. One common approach involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . Another method involves the use of mixed acid nitrification, reduction, diazotization, and bromo-reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-1-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as ether or THF and may require specific temperatures and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Applications De Recherche Scientifique
2-Bromo-4-fluoro-1-isobutoxybenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: A similar compound with a bromine and fluorine atom substituted on the benzene ring.
2-Bromo-4-fluoro-1-iodobenzene: Another similar compound with an additional iodine atom.
2-Bromo-1-fluoro-4-nitrobenzene: A compound with a nitro group in place of the isobutoxy group.
Uniqueness
2-Bromo-4-fluoro-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules and enhances its utility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H12BrFO |
|---|---|
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3 |
Clé InChI |
YKZIMYATIZKRAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


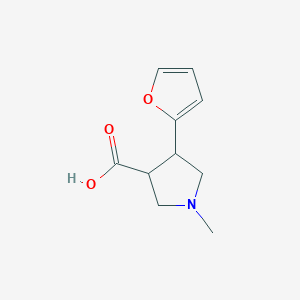
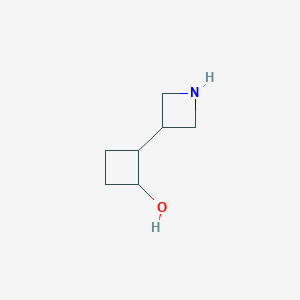
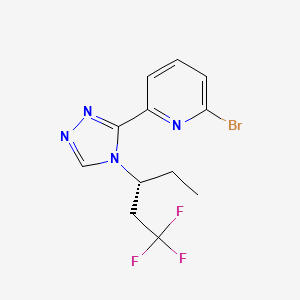

![5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996851.png)

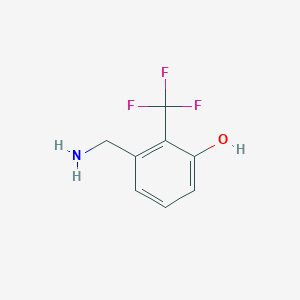
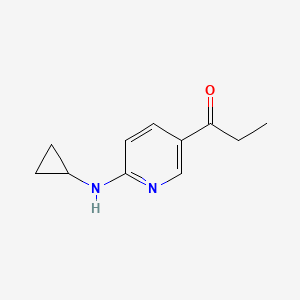
![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)
